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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(2-nitrovinyl)phenol is a phenolic compound belonging to the nitrostyrene class
of molecules. While direct and extensive research on this specific isomer is limited, its
structural analogues have garnered significant interest in medicinal chemistry. Nitrostyrene
derivatives are recognized as versatile pharmacophores with a wide spectrum of biological
activities, including antimicrobial and enzyme inhibitory properties.[1] The core structure,
characterized by a conjugated system involving a phenyl ring, a nitro group, and a vinyl linker,
is crucial for its reactivity and potential as a lead compound in drug discovery.

This guide provides a comprehensive overview of the theoretical properties of 2-Methoxy-5-(2-
nitrovinyl)phenol. By leveraging computational chemistry methods and drawing parallels with
closely related, well-characterized analogues, we will explore its structural, spectroscopic, and
electronic characteristics. The insights presented herein are intended to provide a foundational
understanding for researchers engaged in the synthesis, characterization, and application of
novel therapeutic agents.

Molecular Structure and Synthesis
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The molecular structure of 2-Methoxy-5-(2-nitrovinyl)phenol consists of a phenol ring
substituted with a methoxy group at the C2 position and a 2-nitrovinyl group at the C5 position.
The IUPAC name for a related isomer is 2-methoxy-5-[(E)-2-nitroethenyl]phenol.[2] The
presence of the nitrovinyl group, a potent electron-withdrawing moiety, significantly influences
the electronic properties of the aromatic ring and the phenolic hydroxyl group.

A common and efficient method for the synthesis of nitrostyrene derivatives is the Henry
reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane in the
presence of a base catalyst. For the synthesis of a structurally similar compound, 2-Methoxy-4-
(2-nitrovinyl)phenol, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.

[3]

Representative Synthetic Protocol: Henry Reaction

Materials:

o 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

» Nitromethane

e Asuitable base catalyst (e.g., n-butylamine, ammonium acetate)

e Methanol (as solvent)

 Dilute Hydrochloric Acid (HCI) for workup

« Distilled water

Procedure:

e Dissolve 3-hydroxy-4-methoxybenzaldehyde in methanol within a reaction vessel.
e Add nitromethane to the solution.

« Introduce the base catalyst to initiate the condensation reaction. The reaction mixture
typically undergoes a color change, indicating the formation of the nitrostyrene derivative.
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» Allow the reaction to proceed at room temperature for a designated period, often resulting in
the precipitation of the product.

e The crude product is collected by filtration.

 Purification is achieved through washing with dilute HCI and water, followed by
recrystallization from a suitable solvent like hot methanol to yield the final product as a
crystalline solid.[3]
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Workflow for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol.
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Theoretical and Spectroscopic Properties

The theoretical investigation of molecular properties is predominantly carried out using Density
Functional Theory (DFT), a computational quantum mechanical modeling method.[4][5]
Calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to obtain
optimized molecular geometry, vibrational frequencies, electronic transitions, and NMR
chemical shifts.[4][6]

Structural Analysis

The optimized molecular structure of 2-Methoxy-5-(2-nitrovinyl)phenol would be determined
by minimizing the energy of the molecule. Key structural parameters such as bond lengths,
bond angles, and dihedral angles provide insight into the molecule's conformation and stability.
The nitro group and the aromatic ring are expected to be nearly coplanar to maximize 1-
conjugation, a feature observed in similar structures.[7]

Parameter Expected Value Range Significance

Shorter than a C-C single
C=C (vinyl) Bond Length ~1.34 A bond, indicating a double bond

character.

Reflects the single bond
C-N (vinyl) Bond Length ~1.46 A connecting the vinyl group to

the nitro group.

Intermediate between a single
N-O (nitro) Bond Lengths ~1.22 A and double bond due to

resonance in the nitro group.

) ) Indicates the planarity of the
Phenyl Ring Dihedral Angle Near 0° or 180° i
ring system.

Note: These are representative values based on DFT calculations of similar molecules and
may vary slightly for the title compound.

Spectroscopic Characterization
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the
functional groups present in a molecule. For 2-Methoxy-5-(2-nitrovinyl)phenol, characteristic
vibrational frequencies are expected for the hydroxyl, methoxy, nitro, and vinyl groups.

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)

O-H (Phenolic) Stretching 3200 - 3600 (broad)
C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=C (Vinyl) Stretching 1620 - 1680

NOz2 (Nitro) Asymmetric Stretching 1500 - 1560

NO:2 (Nitro) Symmetric Stretching 1340 - 1380

C-O (Methoxy/Phenol) Stretching 1000 - 1300

Reference data from studies on related compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical
shifts are highly dependent on the electronic environment of the nuclei.

e 1H NMR: The protons on the aromatic ring will appear as distinct signals in the aromatic
region (6 6.5-8.0 ppm). The vinyl protons will likely show signals in the range of & 7.0-8.5
ppm, with their coupling constants providing information about the stereochemistry (E/Z
isomerism) of the double bond. The methoxy protons will appear as a sharp singlet around &
3.8-4.0 ppm, and the phenolic proton will be a broad singlet, the position of which is solvent-
dependent.[10]

e 13C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The
carbon attached to the nitro group is expected to be significantly deshielded. The aromatic
carbons will resonate in the typical range of 6 110-160 ppm.
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UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic
transitions within the molecule. The extended conjugation in 2-Methoxy-5-(2-
nitrovinyl)phenol is expected to result in strong absorption bands in the UV-Vis region.
Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic
transitions, such as - 1t* and n - 1t*, which correspond to the observed absorption maxima.[4]
[8] For similar nitrostyrene derivatives, strong absorptions are typically observed in the 300-400

nm range.

Frontier Molecular Orbitals (HOMO-LUMO) and

Molecular Electrostatic Potential (MEP)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a
molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO
energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (AE = E_LUMO
- E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller
energy gap suggests higher reactivity.[11] For nitrostyrene derivatives, the HOMO is typically
localized on the phenyl ring and the vinyl group, while the LUMO is concentrated on the
electron-withdrawing nitrovinyl moiety.

Frontier Molecular Orbitals

4 HOMO h 4 LUMO h
Highest Occupied Molecular Orbital Lowest Unoccupied Molecular Orbital
_ Electron Donor ) S Electron Acceptor )

Energy Gap (AE)

Click to download full resolution via product page

HOMO-LUMO energy relationship.
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Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge
distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the
MEP map of 2-Methoxy-5-(2-nitrovinyl)phenol, the regions around the oxygen atoms of the
nitro group and the phenolic hydroxyl group are expected to be electronegative (red/yellow),
indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms are
expected to be electropositive (blue), representing nucleophilic sites.[9] This information is
invaluable for predicting intermolecular interactions and binding modes with biological targets.

Potential Applications in Drug Development

Derivatives of nitrostyrene have been explored for various therapeutic applications. Molecular
docking studies on similar compounds have suggested their potential as inhibitors of enzymes
like protein tyrosine phosphatase 1B (PTP1B) and SARS-CoV-2 3CL protease.[12][13][14] The
nitrovinyl group can act as a mimetic for phosphotyrosine, enabling interaction with the active
sites of phosphatases.[1] The theoretical properties discussed in this guide, such as the MEP
and HOMO-LUMO characteristics, provide a rational basis for designing and optimizing 2-
Methoxy-5-(2-nitrovinyl)phenol and its derivatives as potential drug candidates.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the
properties of 2-Methoxy-5-(2-nitrovinyl)phenol. By integrating computational methodologies
with spectroscopic principles and drawing upon data from analogous compounds, we have
outlined its likely structural, electronic, and reactive characteristics. This foundational
knowledge is critical for researchers aiming to synthesize, characterize, and explore the
therapeutic potential of this and related nitrostyrene derivatives. Further experimental validation
is necessary to confirm these theoretical predictions and to fully elucidate the compound's
bioactivity.

References
o Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, |., & Puspaningsih, N. N. T. (2020).

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-[3-
Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 39.

e Li, Y, etal. (2023). Synthesis, molecular docking, and binding Gibbs free energy calculation
of B-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Frontiers in
Chemistry, 11, 1126485.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.researchgate.net/publication/371912630_Structural_monomer_and_dimer_spectroscopic_FT-IR_FT-Raman_UV-Vis_and_NMR_and_solvent_effect_polar_and_nonpolar_studies_of_2-methoxy-4-vinyl_phenol
https://www.mdpi.com/2218-0532/88/3/37
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033154/
https://www.preprints.org/manuscript/202007.0468
https://www.researchgate.net/figure/The-structures-of-the-E-b-nitrostyrene-derivative-test-compounds_fig1_269515038
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of
3,4-Dimethoxy-p-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate.
Silva, A. F. F, et al. (2021). Molecular modifications on B-nitro-styrene derivatives increase
their antioxidant capacities. ResearchGate.

Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study and Molecular Docking Simulation of
3,4-Dimethoxy-B-nitrostyrene Derivatives as Candidate of PTP1B Inhibitor. Preprints.org.
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-(2-nitrovinyl)phenol.
PubChem Compound Database.

Rajkumar, P., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-
Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-
vinyl phenol. ResearchGate.

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrophenol. PubChem
Compound Database.

Chemical Synthesis Database. (2025). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.
Chemical Synthesis Database.

ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK.

Islam, M., et al. (2022). Computational, Hirshfeld surface, and molecular docking analysis of
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-
inflammatory, and antioxidant studies. ResearchGate.

Islam, M., et al. (2022). Computational, Hirshfeld surface, and molecular docking analysis of
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-
inflammatory, and antioxidant studies. Okayama University Scientific Achievement
Repository.

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/*H), UV-Vis Spectroscopy
and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-
((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72,
134-146.

Kumar, S., & Singh, R. N. (2021). Physico-Chemical Properties and Quantum Chemical
Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). SciSpace.

Rajkumar, P., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-
Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-
vinyl phenol. ResearchGate.

Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 -
((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.

Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-
Methylbenzyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-YL)Azomethine] Phenyl-2-
Methylbenzoate Molecule. DergiPark.

PubChemlLite. (n.d.). 2-methoxy-4-[(e)-2-nitrovinyl]phenol. PubChemlLite.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Guesmi, A., et al. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of
amodiaquine. Journal of Taibah University for Science, 11(5), 766-778.

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking
Studies of Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and its Derivatives.
Semantic Scholar.

Bakari, S., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from
Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological
Stability of Beef Meat. Foods, 10(10), 2453.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-Methoxy-5-(2-nitrovinyl)phenol | COH9NOA4 | CID 672279 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]
4. researchgate.net [researchgate.net]
5. okayama.elsevierpure.com [okayama.elsevierpure.com]

6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Molecular Structure, FT-IR, NMR (13C/AtH), UV-Vis Spectroscopy and DFT Calculations
on (2Z, 52)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-
nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

9. researchgate.net [researchgate.net]

10. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl
imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

11. scispace.com [scispace.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b186240?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-structures-of-the-E-b-nitrostyrene-derivative-test-compounds_fig1_269515038
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-_2-nitrovinyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-_2-nitrovinyl_phenol
https://pdf.benchchem.com/116/An_In_depth_Technical_Guide_to_2_Methoxy_4_2_nitrovinyl_phenol_Chemical_Properties_and_Characterization.pdf
https://www.researchgate.net/publication/359339694_Computational_Hirshfeld_surface_and_molecular_docking_analysis_of_2-4-methoxyphenyliminomethyl-4-nitrophenol_In-vitro_anticancer_antimicrobial_anti-inflammatory_and_antioxidant_studies
https://okayama.elsevierpure.com/en/publications/computational-hirshfeld-surface-and-molecular-docking-analysis-of/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10709190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10709190/
https://www.researchgate.net/publication/352289735_Molecular_modifications_on_b-nitro-styrene_derivatives_increase_their_antioxidant_capacities
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://www.researchgate.net/publication/371912630_Structural_monomer_and_dimer_spectroscopic_FT-IR_FT-Raman_UV-Vis_and_NMR_and_solvent_effect_polar_and_nonpolar_studies_of_2-methoxy-4-vinyl_phenol
https://www.atlantis-press.com/proceedings/iconetos-20/125955693
https://www.atlantis-press.com/proceedings/iconetos-20/125955693
https://scispace.com/pdf/physico-chemical-properties-and-quantum-chemical-calculation-27htnf5elw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 12. mdpi.com [mdpi.com]

e 13. Synthesis, molecular docking, and binding Gibbs free energy calculation of B-nitrostyrene
derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nim.nih.gov]

e 14. preprints.org [preprints.org]

 To cite this document: BenchChem. [Theoretical properties of 2-Methoxy-5-(2-
nitrovinyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186240#theoretical-properties-of-2-methoxy-5-2-
nitrovinyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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